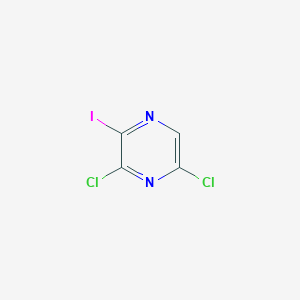

3,5-Dichloro-2-iodopyrazine

Vue d'ensemble

Description

3,5-Dichloro-2-iodopyrazine is a chemical compound with the molecular formula C4HCl2IN2 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 2,6-Dichloropyrazine is added to a solution of TMPZnCl.LiCl in THF at 25°C, and the reaction mixture is stirred for 30 minutes . In the second stage, iodine dissolved in dry THF is added to the mixture, which is then stirred for another 0.5 hours . The reaction mixture is quenched with a saturated aqueous Na2S2O3 solution and a saturated aqueous NH4Cl solution, extracted with diethyl ether, and dried over anhydrous Na2SO4 . After filtration, the solvent is evaporated in vacuo .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4HCl2IN2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 274.88 .Applications De Recherche Scientifique

Synthesis of New Bipyrazoles and Polymers : Murakami and Yamamoto (1999) explored the synthesis of new 3,3′-Dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, highlighting the potential of 3,5-dichloropyrazoles in creating novel compounds and polymers with applications in materials science (Murakami & Yamamoto, 1999).

Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) discussed the selective functionalization of dichloropyridines, including 3,5-dichloro-2-iodopyrazine, which is essential for the synthesis of various chemically significant compounds (Marzi, Bigi, & Schlosser, 2001).

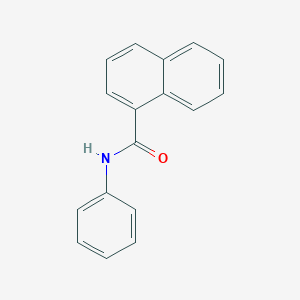

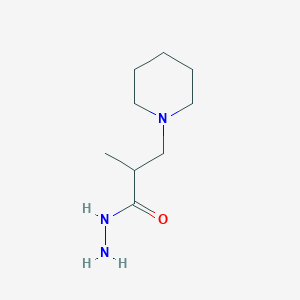

Catalytic Aminocarbonylation : Takács et al. (2007) investigated the palladium-catalyzed aminocarbonylation of iodopyrazine, including 3-iodopyrazine, demonstrating its utility in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

Coordination Polymer Synthesis : Näther, Wriedt, and Jess (2003) explored the synthesis of new copper(I) iodide coordination polymers using 2-iodopyrazine, which has implications in the field of coordination chemistry (Näther, Wriedt, & Jess, 2003).

Nephrotoxic Effects of Haloanilines : Hong et al. (2000) studied the nephrotoxic effects of 3,5-dihaloanilines, including 3,5-dichloroaniline, offering insights into the biological and toxicological effects of such compounds (Hong, Anestis, Henderson, & Rankin, 2000).

Deprotonation Study of Trihalopyridines : Bobbio and Schlosser (2001) conducted a deprotonation study using 3,5-dichloro-2-fluoropyridine, which is crucial for understanding the reactivity and potential applications of such compounds in organic synthesis (Bobbio & Schlosser, 2001).

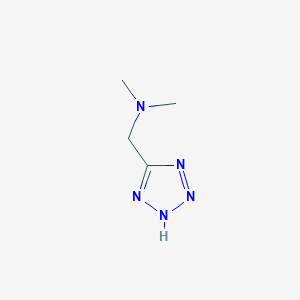

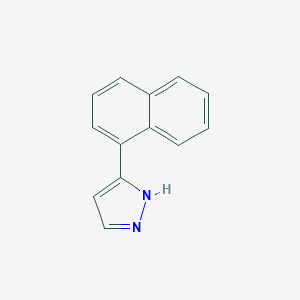

Pyrazole-Based NHC Complex Synthesis : Han, Lee, and Huynh (2009) synthesized various 4-iodopyrazolium salts with different substituents, demonstrating the versatility of pyrazoles like this compound in forming catalytically active complexes (Han, Lee, & Huynh, 2009).

Safety and Hazards

3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dichloro-2-iodopyrazine include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good bioavailability .

Propriétés

IUPAC Name |

3,5-dichloro-2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEULAQIUCSOQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576994 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136866-30-3 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.